An In-depth Technical Guide to the Mechanism of Action of STL1267
An In-depth Technical Guide to the Mechanism of Action of STL1267
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of STL1267 Function
STL1267 is a potent and selective synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1][2][3] Its mechanism of action is centered on the modulation of gene expression through the recruitment of transcriptional corepressors to REV-ERB response elements on target genes. A key characteristic of STL1267 is its ability to cross the blood-brain barrier, enabling its activity within the central nervous system.[1][2][3]
The binding of STL1267 to the ligand-binding domain of REV-ERBα initiates a conformational change that promotes the recruitment of the nuclear receptor corepressor (NCoR) complex.[3] This interaction is distinct from the binding of the endogenous ligand, heme.[4] The REV-ERB/NCoR complex then binds to specific DNA sequences, leading to the transcriptional repression of target genes. One of the primary targets of this repression is the core clock gene BMAL1 (Brain and Muscle Arnt-Like 1).[1][3] By inhibiting BMAL1 expression, STL1267 can modulate circadian rhythms and influence various physiological processes, including metabolism and inflammation.[3]
Beyond its effects on the circadian clock, STL1267 has been shown to upregulate the expression of genes involved in mitochondrial function and fatty acid oxidation.[1] This suggests a broader role for STL1267 in metabolic regulation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the activity of STL1267 from in vitro and in vivo studies.
| Parameter | Value | Assay/System |
| Binding Affinity (Ki) | 0.16 µM | For REV-ERBα[1] |
| NCoR Recruitment (EC50) | 0.13 µM | In vitro corepressor recruitment assay[3] |
| Transcriptional Activation (EC50) | 1.8 µM | HEK293 cells[3] |
Table 1: In Vitro Activity of STL1267
| Cell Line | Concentration Range | Effect on Viability |
| HepG2 | Up to 20 µM | No adverse effects observed[1][3] |
| C2C12 | Up to 20 µM | No adverse effects observed[3] |
Table 2: Cytotoxicity Profile of STL1267
| Parameter | Value | Species | Dosage |
| Plasma Half-life | ~1.6 hours | C57Bl/6J mice[3] | 50 mg/kg (single i.p. injection)[1] |
| Primary In Vivo Effect | Suppression of BMAL1 expression in the liver | C57Bl/6J mice | 50 mg/kg (single i.p. injection)[1] |
Table 3: In Vivo Pharmacokinetics and Activity of STL1267
Experimental Protocols
Cell Viability Assay (Crystal Violet Staining)
This protocol is adapted for assessing the effect of STL1267 on the viability of adherent cell lines such as HepG2 and C2C12.
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Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.
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Compound Treatment: Treat cells with varying concentrations of STL1267 (e.g., 0-20 µM) and a vehicle control (e.g., DMSO).
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Incubation: Incubate the cells for the desired period (e.g., 24 hours).
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Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde for 15 minutes.
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Staining: Remove the fixative and add 0.5% crystal violet solution to each well, incubating for 20 minutes at room temperature.
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Washing: Carefully wash the plate with water to remove excess stain.
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Solubilization: Add a solubilizing agent (e.g., 10% acetic acid) to each well to dissolve the stain.
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Quantification: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.
Gene Expression Analysis (RT-qPCR)
This protocol outlines the steps for analyzing the effect of STL1267 on the expression of target genes like BMAL1.
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Cell Treatment: Culture HepG2 cells and treat with STL1267 (e.g., 5 µM) or vehicle control for 24 hours.
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RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit following the manufacturer's instructions.
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RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
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cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
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Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. The reaction mixture should include the synthesized cDNA, gene-specific primers for the target gene (e.g., BMAL1) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).
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Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in STL1267-treated samples compared to the vehicle control.
In Vivo Mouse Study
This protocol describes a typical in vivo experiment to assess the effect of STL1267 on gene expression in mice.
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Animal Acclimatization: Acclimate male C57Bl/6J mice to the experimental conditions for at least one week.
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Compound Administration: Administer a single intraperitoneal (i.p.) injection of STL1267 (e.g., 50 mg/kg) or vehicle control.
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Tissue Collection: At a predetermined time point post-injection (e.g., 12 hours), euthanize the mice and collect tissues of interest, such as the liver.
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Sample Processing: Immediately process or snap-freeze the collected tissues for subsequent analysis. For gene expression analysis, proceed with RNA extraction as described in the RT-qPCR protocol.
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Pharmacokinetic Analysis (Optional): Collect blood samples at various time points post-injection to determine the plasma concentration of STL1267 and calculate pharmacokinetic parameters like half-life.
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